molecular formula C17H19ClN4O B7078743 2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide

2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide

Cat. No.: B7078743
M. Wt: 330.8 g/mol
InChI Key: AMQRLFQUVVDFDR-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chlorine atom at the 2-position and a methyl group at the 4-position. Additionally, it contains a pyridazinylpiperidine moiety attached to the nitrogen atom of the benzamide. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the chlorination of 4-methylbenzoic acid to obtain 2-chloro-4-methylbenzoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with 1-(3-pyridazinyl)piperidine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridazine and piperidine moieties.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The pyridazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and exhibit diverse biological activities.

    Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidinylpyridazines, are also similar and have various pharmacological applications.

Uniqueness

2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide is unique due to its specific substitution pattern and the combination of the benzamide, pyridazine, and piperidine moieties. This unique structure may confer distinct biological activities and properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-4-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-6-7-14(15(18)10-12)17(23)20-13-4-3-9-22(11-13)16-5-2-8-19-21-16/h2,5-8,10,13H,3-4,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQRLFQUVVDFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCCN(C2)C3=NN=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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